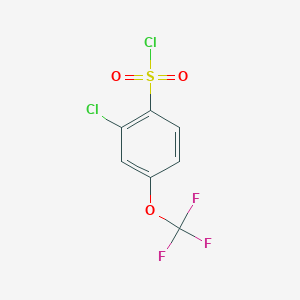![molecular formula C17H19N3O2 B2753923 2-(1-methyl-1H-indol-3-yl)-N-[3-(1,2-oxazol-4-yl)propyl]acetamide CAS No. 1903122-57-5](/img/structure/B2753923.png)
2-(1-methyl-1H-indol-3-yl)-N-[3-(1,2-oxazol-4-yl)propyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-methyl-1H-indol-3-yl)-N-[3-(1,2-oxazol-4-yl)propyl]acetamide is a synthetic organic compound that features both an isoxazole ring and an indole ring. These structural motifs are often found in biologically active molecules, making this compound of interest in various fields of scientific research.
作用機序
Mode of Action
Based on its structural similarity to other indole derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and hydrophobic interactions .
Pharmacokinetics
Therefore, its bioavailability, half-life, metabolism, and excretion are currently unknown .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-methyl-1H-indol-3-yl)-N-[3-(1,2-oxazol-4-yl)propyl]acetamide typically involves multi-step organic synthesis. One possible route could include:
Formation of the Isoxazole Ring: Starting from a suitable precursor, the isoxazole ring can be synthesized through cyclization reactions.
Attachment of the Propyl Chain: The isoxazole ring is then functionalized with a propyl chain using alkylation reactions.
Synthesis of the Indole Ring: The indole ring can be synthesized from an appropriate precursor, often involving Fischer indole synthesis.
Coupling of the Two Rings: The final step involves coupling the isoxazole-propyl intermediate with the indole-acetamide intermediate under suitable conditions, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions for higher yields, and ensuring the process is environmentally friendly.
化学反応の分析
Types of Reactions
2-(1-methyl-1H-indol-3-yl)-N-[3-(1,2-oxazol-4-yl)propyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could yield alcohols or amines.
科学的研究の応用
Chemistry: As a building block for more complex molecules.
Biology: As a probe to study biological processes involving isoxazole and indole motifs.
Medicine: Potential therapeutic applications due to its structural similarity to bioactive molecules.
Industry: Use in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
類似化合物との比較
Similar Compounds
N-(3-(isoxazol-4-yl)propyl)-2-(1H-indol-3-yl)acetamide: Lacks the methyl group on the indole ring.
N-(3-(isoxazol-4-yl)propyl)-2-(1-methyl-1H-indol-3-yl)ethanamide: Has an ethanamide group instead of an acetamide group.
Uniqueness
2-(1-methyl-1H-indol-3-yl)-N-[3-(1,2-oxazol-4-yl)propyl]acetamide is unique due to the specific combination of the isoxazole and indole rings with the propyl and acetamide linkers. This unique structure could confer distinct biological activities and chemical reactivity compared to similar compounds.
特性
IUPAC Name |
2-(1-methylindol-3-yl)-N-[3-(1,2-oxazol-4-yl)propyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c1-20-11-14(15-6-2-3-7-16(15)20)9-17(21)18-8-4-5-13-10-19-22-12-13/h2-3,6-7,10-12H,4-5,8-9H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIVVIPDHHSDWOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CC(=O)NCCCC3=CON=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-cyclohexyl-1-((3-fluorobenzyl)thio)-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/new.no-structure.jpg)
![N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pivalamide](/img/structure/B2753841.png)
![4-[(1H-imidazol-1-yl)methyl]-N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}benzamide](/img/structure/B2753842.png)








![3-[3-(Difluoromethyl)-2,5-dimethylpyrrol-1-yl]benzoic acid](/img/structure/B2753856.png)


